Enantioselective Incorporation in Cell-Free Protein Synthesis
The (S)-enantiomer of 4-fluoroleucine is efficiently incorporated into proteins by the natural translational machinery of E. coli cell-free systems, while the (R)-enantiomer is not a substrate. A study demonstrated that (S)-4-fluoroleucine, supplied as its hydrazide precursor, was incorporated into a target protein under standard cell-free conditions, with the fluoro-amino acid substituting for natural leucine residues. The incorporation efficiency was comparable to that of the natural amino acid, confirming that the stereochemistry at the alpha-carbon is a strict determinant for ribosomal recognition and subsequent peptide bond formation [1].
| Evidence Dimension | Enantioselective substrate recognition and protein incorporation efficiency |
|---|---|
| Target Compound Data | Efficient incorporation into protein; comparable to natural leucine |
| Comparator Or Baseline | (R)-4-fluoroleucine (no incorporation); Natural L-leucine (baseline efficiency) |
| Quantified Difference | Qualitative: (S)-enantiomer incorporated, (R)-enantiomer not incorporated. Relative efficiency: (S)-enantiomer ≈ natural leucine. |
| Conditions | E. coli BL21 Star (DE3) S30 extract cell-free protein synthesis system using precursor amino acid hydrazides. |
Why This Matters
For researchers engineering proteins with enhanced stability or novel properties, the (S)-enantiomer is the only viable fluoroleucine analog for ribosomal incorporation; use of racemic mixtures or the incorrect enantiomer will result in failed or heterogeneous protein production.
- [1] Arthur, I. N., Hennessy, J. E., Padmakshan, D., Stigers, D. J., Lesturgez, S., Fraser, S. A., Liutkus, M., Otting, G., Oakeshott, J. G., & Easton, C. J. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. Chemistry - A European Journal, 19(21), 6824-6830. View Source
